1H-Pyrrole-3-carboxamide
Overview
Description
1H-Pyrrole-3-carboxamide, also known as Pyrrolidone, is a heterocyclic organic compound with the molecular formula C5H6N2O. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Pharmacological Research
1H-Pyrrole-3-carboxamide derivatives have been explored extensively in pharmacological research. They have been synthesized and evaluated for their potential as inhibitors in various contexts:
Phosphodiesterase 4B (PDE4B) Inhibitors
Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have shown promise as selective and potent PDE4B inhibitors. These compounds, particularly Compound 11h, demonstrated significant inhibition of TNF-α release from macrophages, indicating potential use in CNS diseases (Vadukoot et al., 2020).
Allosteric mGluR5 Antagonists
The 1H-pyrrolo[2,3-c]pyridine-7-carboxamides series represents a new class of allosteric mGluR5 antagonists. Modifications to the heterocyclic scaffold improved physico-chemical parameters while retaining high in vitro potency (Koller et al., 2012).
ACC1 Inhibitors
The 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide scaffold led to the discovery of a potent ACC1 inhibitor, a novel 1-isopropyl derivative. It showed significant ACC1 inhibition and potential as a therapeutic agent for cancer and fatty acid-related diseases (Mizojiri et al., 2019).
Antibacterial and Antifungal Agents
Pyrrole–2–carboxamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing effectiveness against various Gram-positive and Gram-negative bacterial strains (Mane et al., 2017).
Antidiabetic Agents
1H-Pyrrole-3-carboxamides and their zinc(II) complexes have been investigated for their hypoglycemic properties. The compounds exhibited aldose reductase (AR) inhibitory activity and insulin-mimetic activities, suggesting potential as antidiabetic agents (Saito et al., 2017).
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of 1H-pyrrole-3-carboxamide derivatives have been a focus area, providing insights into the properties of these compounds for various applications:
Solid-Phase Synthesis
A solid-phase synthesis approach for pyrrole-3-carboxamides from enaminones and α-alkyl-α-nitroalkenes has been developed (Trautwein & Jung, 1998).
Cascade Synthesis Techniques
apers/assembly-1hpyrrol25hone-core-cascade-reaction5endodig-peshkov/305e48a2407a5accbbd3bf308d762e49/?utm_source=chatgpt).
properties
IUPAC Name |
1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5(8)4-1-2-7-3-4/h1-3,7H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWIAIDKXNKXDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597778 | |
Record name | 1H-Pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-3-carboxamide | |
CAS RN |
71580-36-4 | |
Record name | 1H-Pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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